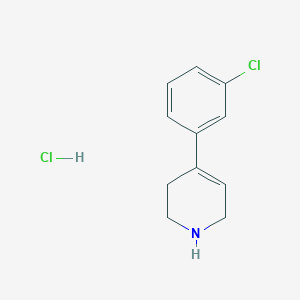

盐酸 4-(3-氯苯基)-1,2,3,6-四氢吡啶

描述

The compound "4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine Hydrochloride" is a derivative of the tetrahydropyridine class, which is known for its diverse chemical properties and potential biological activities. Although the provided papers do not directly discuss this specific compound, they do provide insights into the structural and chemical characteristics of related tetrahydropyridine derivatives, which can be used to infer properties about the compound .

Synthesis Analysis

The synthesis of tetrahydropyridine derivatives often involves cyclization reactions and the use of catalysts. For example, the cyclization of N-(4-chlorophenyl)-β-alanine in the presence of piperidine as a catalyst leads to the formation of various tetrahydropyridine derivatives . Similarly, the condensation of aromatic aldehydes with cyanothioacetamide and other reagents in the presence of N-methylmorpholine results in the stereoselective formation of tetrahydropyridine thiolates . These methods suggest that the synthesis of "4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine Hydrochloride" could involve similar cyclization and condensation reactions.

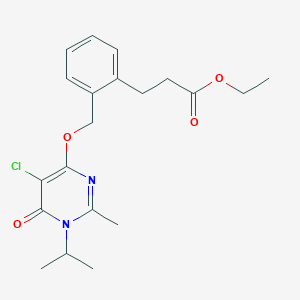

Molecular Structure Analysis

The molecular structure of tetrahydropyridine derivatives is often characterized by X-ray diffraction studies. For instance, the crystal structure of ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate shows the chlorophenyl ring making a significant dihedral angle with the tetrahydropyrimidine ring . This suggests that in "4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine Hydrochloride," the 3-chlorophenyl group may also exhibit a distinct orientation relative to the tetrahydropyridine core.

Chemical Reactions Analysis

Tetrahydropyridine derivatives can undergo various chemical reactions, leading to the formation of different products. For example, reactions with hydrazines can result in the formation of dihydropyrazolone and oxazole derivatives . Additionally, the treatment of thiolates with hydrochloric acid can lead to the formation of thione and enethiol tautomers . These reactions indicate that "4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine Hydrochloride" may also be reactive towards nucleophiles and acids, potentially leading to a variety of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyridine derivatives can be influenced by their molecular structure. For instance, the presence of chloro substituents and the conformation of the tetrahydropyridine ring can affect the compound's reactivity and stability . The crystallographic data provided in the papers suggest that these compounds can form hydrogen bonds and other intermolecular interactions, which could be relevant for the solubility and crystallinity of "4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine Hydrochloride" .

科学研究应用

神经学研究

盐酸 4-(3-氯苯基)-1,2,3,6-四氢吡啶在结构上与 MPTP 相似,MPTP 是一种以其神经影响(特别是在帕金森病研究中)而闻名的化合物。暴露于 MPTP 会产生类似于帕金森病的综合征,从而深入了解与该疾病相关的生化异常。这种相似性使研究人员能够研究多巴胺缺乏的影响,并探索帕金森病的潜在机制,帕金森病的特征是黑质纹状体多巴胺神经元的选择性破坏,导致运动障碍。该化合物对脑脊液和尿液中生物胺代谢物的影响已被广泛研究,为帕金森病和相关疾病的病理生理学提供了有价值的信息 (Burns 等人,1985 年)。

环境影响研究

环境中存在氯苯基化合物(如 3-氯苯酚,盐酸 4-(3-氯苯基)-1,2,3,6-四氢吡啶的成分)已得到广泛研究。这些化合物通常对哺乳动物和水生生物产生中等毒性作用,特别值得注意的是对鱼类的长期毒性。这些化合物在环境中的持久性可能会因存在能够生物降解它们的适应性菌群而有很大差异。它们强烈的感官效应是一个显着特征,影响水生环境,需要进行彻底评估以进行环境管理 (Krijgsheld & Gen, 1986)。

生殖毒性研究

已经研究了类似的酚类化合物对生殖的潜在影响。例如,在各种生物介质中检测到高浓度的常见紫外线过滤剂苯甲酮-3,引起了人们对其生殖毒性的担忧。对人类和动物的研究表明,高水平的接触会导致内分泌干扰作用,从而改变雌激素和睾酮的平衡,影响出生体重、胎龄和生殖基因。这突出了了解相关化合物(包括盐酸 4-(3-氯苯基)-1,2,3,6-四氢吡啶)的潜在内分泌干扰特性和生殖毒性的重要性 (Ghazipura 等人,2017 年)。

作用机制

Target of Action

It’s structurally similar to 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine , which is known to have biological activity

Mode of Action

Based on its structural similarity to other phenylpiperazines, it may interact with its targets in a similar manner . Phenylpiperazines are known to mediate their effects by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Biochemical Pathways

Pyrazole-bearing compounds, which are structurally similar, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds may affect various biochemical pathways related to these diseases.

Pharmacokinetics

It can be analyzed by reverse phase (rp) hplc method with simple conditions . This method is suitable for pharmacokinetics .

Result of Action

Structurally similar pyrazole derivatives have shown potent antileishmanial and antimalarial activities . These compounds may have similar effects.

属性

IUPAC Name |

4-(3-chlorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN.ClH/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9;/h1-4,8,13H,5-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJHLHRSTDZYND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CC(=CC=C2)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70725430 | |

| Record name | 4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

143017-59-8 | |

| Record name | 4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

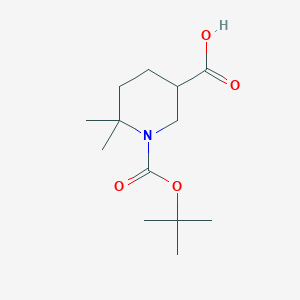

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

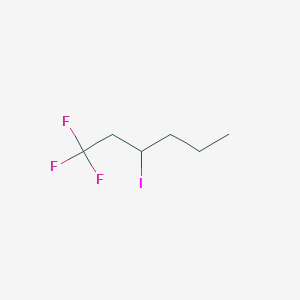

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(E,2S,3R)-1,3-dihydroxyheptadec-4-en-2-yl]octadecanamide](/img/structure/B3031010.png)

![[3-(4-Chlorophenyl)oxetan-3-YL]methanamine](/img/structure/B3031019.png)